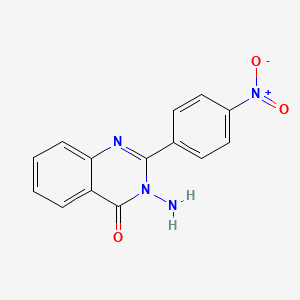

3-Amino-2-(4-nitrophenyl)quinazolin-4-one

Description

Structure

3D Structure

Properties

CAS No. |

63002-71-1 |

|---|---|

Molecular Formula |

C14H10N4O3 |

Molecular Weight |

282.25 g/mol |

IUPAC Name |

3-amino-2-(4-nitrophenyl)quinazolin-4-one |

InChI |

InChI=1S/C14H10N4O3/c15-17-13(9-5-7-10(8-6-9)18(20)21)16-12-4-2-1-3-11(12)14(17)19/h1-8H,15H2 |

InChI Key |

SBIROOHZJZRBTN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])N |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations Involving 3 Amino 2 4 Nitrophenyl Quinazolin 4 One

Conventional Synthetic Approaches to the 3-Amino-2-(4-nitrophenyl)quinazolin-4-one Core

Traditional methods for the synthesis of this compound predominantly rely on a multi-step pathway that begins with simple, readily available precursors. These methods are well-established and are characterized by cyclocondensation reactions.

Cyclocondensation Reactions from Anthranilic Acid Derivatives

The most common and foundational approach to synthesizing the quinazolinone ring system starts with anthranilic acid. uin-malang.ac.idnih.gov This process involves the acylation of the amino group of anthranilic acid. For the specific synthesis of the target compound, anthranilic acid is reacted with 4-nitrobenzoyl chloride. This reaction, typically carried out in a basic solvent like pyridine, results in the formation of an N-acyl anthranilic acid derivative, 2-(4-nitrobenzamido)benzoic acid. uin-malang.ac.id

The subsequent step involves a dehydrative cyclization of the 2-(4-nitrobenzamido)benzoic acid intermediate. This is often achieved by heating with a dehydrating agent such as acetic anhydride. nih.govnih.gov The cyclization leads to the formation of a benzoxazinone (B8607429) ring, specifically 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one. This benzoxazinone is a key intermediate in the pathway to the final product.

Reaction Pathways via 2-(4-Nitrophenyl)-4H-benzo[d]Current time information in Allegan County, US.tsijournals.comoxazin-4-one Intermediates with Hydrazine (B178648) Hydrate (B1144303)

The pivotal step in forming the 3-amino quinazolinone structure is the reaction of the 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one intermediate with hydrazine hydrate. tsijournals.comtsijournals.com This reaction proceeds through a nucleophilic attack by the hydrazine on the carbonyl group of the benzoxazinone's lactone ring. uin-malang.ac.id This attack leads to the opening of the oxazinone ring, forming an open-chain intermediate, which then undergoes an intramolecular cyclization and dehydration to yield the stable, six-membered pyrimidine (B1678525) ring of the quinazolinone system. uin-malang.ac.id

This final step incorporates the 3-amino group into the quinazolinone core. The reaction is typically performed by refluxing the benzoxazinone intermediate with hydrazine hydrate in a suitable solvent such as ethanol (B145695) or pyridine. uin-malang.ac.idnih.govtsijournals.comresearchgate.net This conventional heating method, while effective, often requires several hours of reflux to achieve completion. uin-malang.ac.idnih.gov

Modern and Sustainable Synthetic Methodologies for this compound

In response to the growing demand for more efficient and environmentally friendly chemical processes, modern synthetic methodologies have been applied to the synthesis of quinazolinones. These approaches aim to reduce reaction times, increase yields, and minimize waste.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.neteurekaselect.com The application of microwave irradiation to the synthesis of 3-amino-quinazolinones has demonstrated significant advantages over conventional heating methods. tsijournals.comtsijournals.com Microwave heating leads to a rapid and uniform distribution of thermal energy within the reaction mixture, resulting in dramatically shorter reaction times and often cleaner product formation with improved yields. uin-malang.ac.idresearchgate.net

For instance, in the synthesis of the related 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, the reaction time was reduced from 10 hours under conventional reflux to just 5 minutes using microwave irradiation, with an accompanying increase in yield from 79% to 87%. uin-malang.ac.id This highlights the profound efficiency gains achievable with this technology. Similar enhancements are reported for the synthesis of various 3-amino-2-substituted-quinazolin-4(3H)-ones, where microwave irradiation at a controlled temperature can complete the reaction in 20-33 minutes. mdpi.com

| Parameter | Conventional Heating (Reflux) | Microwave Irradiation (800W) |

|---|---|---|

| Reaction Time | 10 hours | 5 minutes |

| Yield | 79% | 87% |

Exploration of Solvent-Free or Environmentally Benign Reaction Conditions

Green chemistry principles encourage the reduction or elimination of hazardous solvents. In the context of quinazolinone synthesis, solvent-free methodologies have been explored. One such approach involves the reaction of anthranilic acid and amides using Montmorillonite K-10 clay as a catalyst under solvent-free reflux conditions, yielding the corresponding quinazolinones. researchgate.net

Another green approach involves conducting reactions in environmentally benign solvents like water or using catalytic systems such as Brønsted acidic ionic liquids under solvent-free conditions at room temperature. researchgate.net For the specific reaction of p-nitrophenyl hydrazine with aldehydes to form hydrazones (a reaction type relevant to derivatization), a solvent-free mechanochemical technique has been successfully developed, which is rapid, efficient, and requires no catalyst. discoveryjournals.org While not yet ubiquitously applied to the synthesis of this compound itself, these sustainable methods represent a promising direction for future synthetic explorations, aiming for processes that are both economically and ecologically advantageous. researchgate.netgoogle.com

Derivatization of the this compound Scaffold

The 3-amino group on the quinazolinone ring is a versatile functional handle that allows for a wide range of chemical modifications. This derivatization is key to creating libraries of related compounds for various applications. The primary reactions involve the transformation of this amino group into amides or imines (Schiff bases).

A common derivatization involves the acylation of the 3-amino group. For example, reaction with chloroacetyl chloride introduces an acetamide (B32628) side chain, yielding N-(2-(4-nitrophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide. tsijournals.comtsijournals.com This derivative can then serve as a precursor for the synthesis of more complex fused heterocyclic systems. tsijournals.com

Another significant class of derivatives is formed through the condensation reaction between the 3-amino group and various aromatic aldehydes. This reaction produces the corresponding Schiff bases (arylidene-amino derivatives). nih.govnih.gov The reaction is typically carried out by refluxing the 3-amino-quinazolinone with the desired aldehyde in a solvent like ethanol. This strategy has been used to synthesize a wide variety of N-substituted quinazolinones with diverse electronic and steric properties, dictated by the choice of the aldehyde. nih.govresearchgate.net

| Starting Material | Reagent | Product Type | Reference |

|---|---|---|---|

| 3-Amino-2-(4-chloro-3-nitrophenyl)quinazolin-4(3H)-one | Chloroacetyl chloride | Acetamide Derivative | tsijournals.comtsijournals.com |

| 3-Amino-2-methylquinazolin-4(3H)-one | Substituted Benzaldehydes | Schiff Base (Imine) | nih.gov |

| 3-Amino-2-phenylquinazolin-4(3H)-one | Salicylaldehyde, Vanillin, etc. | Schiff Base (Hydrazone) | researchgate.net |

| 3-Amino-6,8-dibromo-2-phenyl-quinazolin-4(3H)-one | Aromatic Aldehydes | Acylhydrazone | nih.gov |

Synthesis of Schiff Bases from the 3-Amino Moiety

The primary amino group at the 3-position of this compound is a key functional handle for derivatization. One of the most common transformations involving this amino group is its condensation with various aromatic aldehydes to form the corresponding Schiff bases (imines). This reaction is typically carried out by refluxing equimolar amounts of the this compound and the desired aldehyde in a suitable solvent, often with a catalytic amount of acid.

A study by Alafeefy and coworkers detailed the synthesis of a series of 3-(substituted benzylideneamino)-2-(4-nitrophenyl)quinazolin-4(3H)-one derivatives. ekb.eg The general synthetic route involves refluxing 3-amino-2-(4-nitrophenyl)quinazolin-4(3H)-one with a variety of substituted benzaldehydes in glacial acetic acid for two hours. tandfonline.com This method has been shown to produce the desired Schiff bases in high yields. tandfonline.com

The formation of the Schiff base is confirmed by spectroscopic methods. For instance, in the ¹H NMR spectrum, the appearance of a singlet peak in the range of δ 9.10 ppm is characteristic of the azomethine proton (N=CH). tandfonline.com In the infrared (IR) spectrum, the presence of a C=O stretching band around 1669 cm⁻¹ confirms the integrity of the quinazolinone ring. tandfonline.com

Below is a table summarizing the synthesis of various Schiff bases from this compound with different aromatic aldehydes, along with their reported yields and melting points. tandfonline.com

| Aldehyde Reactant | Substituent on Benzylidene | Product Compound | Yield (%) | Melting Point (°C) |

| Benzaldehyde | H | 3-(Benzylideneamino)-2-(4-nitrophenyl)quinazolin-4(3H)-one | 87 | 159-161 |

| 4-Chlorobenzaldehyde | 4-Cl | 3-(4-Chlorobenzylideneamino)-2-(4-nitrophenyl)quinazolin-4(3H)-one | 82 | 210-212 |

| 4-Fluorobenzaldehyde | 4-F | 3-(4-Fluorobenzylideneamino)-2-(4-nitrophenyl)quinazolin-4(3H)-one | 85 | 198-200 |

| 4-Methylbenzaldehyde | 4-CH₃ | 3-(4-Methylbenzylideneamino)-2-(4-nitrophenyl)quinazolin-4(3H)-one | 80 | 185-187 |

| 4-Methoxybenzaldehyde | 4-OCH₃ | 3-(4-Methoxybenzylideneamino)-2-(4-nitrophenyl)quinazolin-4(3H)-one | 88 | 178-180 |

| 3,4,5-Trimethoxybenzaldehyde | 3,4,5-(OCH₃)₃ | 3-(3,4,5-Trimethoxybenzylideneamino)-2-(4-nitrophenyl)quinazolin-4(3H)-one | 78 | 221-223 |

| 4-Hydroxybenzaldehyde | 4-OH | 3-(4-Hydroxybenzylideneamino)-2-(4-nitrophenyl)quinazolin-4(3H)-one | 75 | 235-237 |

| 4-(Dimethylamino)benzaldehyde | 4-N(CH₃)₂ | 3-(4-(Dimethylamino)benzylideneamino)-2-(4-nitrophenyl)quinazolin-4(3H)-one | 90 | 205-207 |

| 4-Nitrobenzaldehyde | 4-NO₂ | 3-(4-Nitrobenzylideneamino)-2-(4-nitrophenyl)quinazolin-4(3H)-one | 84 | 240-242 |

| 2-Chlorobenzaldehyde | 2-Cl | 3-(2-Chlorobenzylideneamino)-2-(4-nitrophenyl)quinazolin-4(3H)-one | 79 | 192-194 |

| 2-Hydroxybenzaldehyde | 2-OH | 3-(2-Hydroxybenzylideneamino)-2-(4-nitrophenyl)quinazolin-4(3H)-one | 72 | 215-217 |

Construction of Fused Heterocyclic Systems (e.g., Oxazole, Thiadiazole, Triazole)

The 3-amino group of this compound also serves as a nucleophile in cyclization reactions to construct fused heterocyclic systems. These reactions often involve bifunctional reagents that react with both the 3-amino group and the endocyclic nitrogen at the 1-position or the carbonyl group at the 4-position of the quinazolinone ring.

Oxazole and Thiadiazole Rings:

The synthesis of quinazolinone-fused oxadiazole and thiadiazole derivatives can be achieved through various synthetic routes. A common approach involves the reaction of a precursor bearing a hydrazide or thiohydrazide functionality with a suitable cyclizing agent. For instance, the 3-amino group can be converted into a hydrazide, which can then be cyclized with reagents like carbon disulfide or cyanogen (B1215507) bromide to form thiadiazole or oxadiazole rings, respectively.

While specific examples starting directly from this compound are not extensively documented, analogous transformations on related quinazolinone systems suggest plausible synthetic pathways. For example, a 2-substituted-3-aminoquinazolin-4(3H)-one can be reacted with chloroacetyl chloride to yield an intermediate that, upon treatment with ammonium (B1175870) thiocyanate, can lead to the formation of a fused thiazolidinone ring. nih.gov Further elaboration can lead to thiadiazole-fused systems. Similarly, reaction with reagents like ethyl chloroacetate (B1199739) followed by hydrazinolysis and subsequent cyclization can lead to the formation of fused oxadiazole moieties. tandfonline.com

Triazole Rings:

The construction of a triazole ring fused to the quinazolinone core is a well-established synthetic strategy. One common method involves the cyclization of a 2-hydrazino-quinazolin-4-one derivative with a one-carbon donor. In the context of this compound, a plausible pathway would involve the conversion of the 3-amino group into a hydrazino group, followed by cyclization.

Alternatively, a more direct approach has been reported for the synthesis of 1-substituted-4-(4-nitrophenyl)- tandfonline.comresearchgate.netnih.govtriazolo[4,3-a]quinazolin-5(4H)-ones. researchgate.net This involves the cyclization of a 2-hydrazino-3-(4-nitrophenyl)-3H-quinazolin-4-one intermediate with various one-carbon donors. Although this starts from a different isomer, it highlights the feasibility of forming a fused triazole ring.

A general route to triazolo[4,3-c]quinazolines involves the reaction of 2,4-dichloroquinazoline (B46505) with hydrazine hydrate to form a 2-chloro-4-hydrazinylquinazoline (B2550126) intermediate, which is then cyclized. ekb.eg Adapting this to the target molecule would require initial modification of the this compound.

Regioselective Functionalization of the Phenyl and Quinazolinone Rings

The regioselective functionalization of the aromatic rings of this compound presents opportunities for further molecular diversification. The presence of both a quinazolinone ring system and a substituted phenyl ring offers different sites for electrophilic and nucleophilic attack.

Functionalization of the 4-Nitrophenyl Ring:

The 4-nitrophenyl group at the 2-position of the quinazolinone core is highly deactivated towards electrophilic aromatic substitution due to the potent electron-withdrawing nature of the nitro group. The nitro group directs incoming electrophiles to the meta-position (positions 3' and 5' relative to the point of attachment to the quinazolinone ring). However, forcing conditions would likely be required for such reactions.

Conversely, the nitro group strongly activates the phenyl ring for nucleophilic aromatic substitution (SNAr). mdpi.com Nucleophiles can attack the positions ortho and para to the nitro group. In this case, the position para to the nitro group is occupied by the quinazolinone moiety. Therefore, nucleophilic attack would be directed to the positions ortho to the nitro group (positions 3' and 5'). A suitable leaving group at one of these positions would be required for a successful SNAr reaction.

Functionalization of the Quinazolinone Ring:

The quinazolinone ring system itself can undergo electrophilic substitution. The benzene (B151609) ring of the quinazolinone is generally considered to be deactivated due to the electron-withdrawing effect of the fused pyrimidine ring. However, the exact position of substitution will be influenced by the directing effects of the existing substituents. In the case of 2-phenylquinazolin-4(3H)-one derivatives, electrophilic substitution such as nitration or halogenation tends to occur on the benzene ring of the quinazolinone moiety. The substitution pattern is influenced by the nature of the substituent at the 2-position and the reaction conditions. For many 2-aryl-quinazolin-4-ones, electrophilic attack often occurs at the 6- or 8-position of the quinazolinone ring.

The regioselectivity of such reactions can be complex and may lead to a mixture of products. The specific directing effect of the 2-(4-nitrophenyl) group and the 3-amino group (or its derivatives) on the quinazolinone core would need to be experimentally determined.

Advanced Spectroscopic and Computational Characterization of 3 Amino 2 4 Nitrophenyl Quinazolin 4 One and Analogues

Vibrational Spectroscopy Analysis for Molecular Conformation (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides valuable insights into the functional groups and conformational structure of a molecule. For 3-amino-2-(aryl)quinazolin-4(3H)-one systems, these analyses reveal characteristic vibrational modes.

The FT-IR spectrum of quinazolinone derivatives is distinguished by several key absorption bands. The carbonyl (C=O) stretching vibration of the amide group within the quinazolinone ring is typically observed as a strong band in the region of 1670–1685 cm⁻¹. uin-malang.ac.idscispace.com The presence of the amino (-NH₂) group is confirmed by N-H stretching vibrations, which often appear as distinct bands in the 3300–3500 cm⁻¹ range. uin-malang.ac.id

The aromatic C=C stretching vibrations from both the quinazolinone and the nitrophenyl rings produce a series of bands between 1470 cm⁻¹ and 1615 cm⁻¹. uin-malang.ac.id The imine (C=N) stretching of the pyrimidine (B1678525) ring is typically found around 1560-1670 cm⁻¹. uin-malang.ac.idscispace.com Furthermore, the presence of the nitro (-NO₂) group in the 4-nitrophenyl moiety gives rise to characteristic asymmetric and symmetric stretching vibrations, usually located near 1520 cm⁻¹ and 1340 cm⁻¹, respectively. Other important vibrations include C-N stretching (around 1338 cm⁻¹) and out-of-plane C-H bending. uin-malang.ac.id

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds. In similar quinazolinone structures, phenyl C-C stretching modes are strongly active in both IR and Raman spectra. scispace.com The C=O and C=N stretching modes are also readily observed in the Raman spectrum, often in good agreement with their IR counterparts. scispace.com

Table 1: Characteristic Vibrational Frequencies for 3-Amino-2-(aryl)quinazolin-4-one Analogues

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H stretch (Amino) | 3300 - 3500 | Stretching vibration of the primary amine group. |

| C-H stretch (Aromatic) | 3010 - 3120 | Stretching of C-H bonds on the aromatic rings. |

| C=O stretch (Amide) | 1670 - 1685 | Strong stretching vibration of the carbonyl group in the quinazolinone ring. |

| C=N stretch (Imine) | 1560 - 1670 | Stretching vibration of the imine bond within the pyrimidine ring. |

| C=C stretch (Aromatic) | 1470 - 1615 | Skeletal vibrations of the fused aromatic rings. |

| NO₂ asymmetric stretch | ~1520 | Asymmetric stretching of the nitro group. |

| NO₂ symmetric stretch | ~1340 | Symmetric stretching of the nitro group. |

| C-N stretch | ~1338 | Stretching vibration of the carbon-nitrogen bond. |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments

High-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for elucidating the precise molecular structure. The chemical shifts and coupling patterns provide a detailed map of the proton and carbon environments within the molecule. For 3-Amino-2-(4-nitrophenyl)quinazolin-4-one, specific resonances can be predicted based on data from closely related analogues, such as 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one. uin-malang.ac.id

In the ¹H-NMR spectrum, the two protons of the primary amino (-NH₂) group are expected to appear as a singlet in the downfield region, typically around δ 5.5 ppm, although this can vary depending on the solvent and concentration. uin-malang.ac.id The aromatic protons of the quinazolinone ring system generally appear as a complex set of multiplets between δ 7.4 and 8.2 ppm. uin-malang.ac.id The proton at position 5 (H-5), adjacent to the carbonyl group, is often the most deshielded of this system. The four protons of the 4-nitrophenyl ring will exhibit a characteristic AA'BB' system due to the para-substitution pattern. The protons ortho to the electron-withdrawing nitro group are expected to resonate further downfield compared to the protons meta to it.

In the ¹³C-NMR spectrum, the carbonyl carbon (C-4) is typically the most downfield signal, appearing around δ 161.5 ppm. uin-malang.ac.id The other quaternary and protonated carbons of the quinazolinone and nitrophenyl rings resonate in the aromatic region (δ 120–155 ppm). The carbon attached to the nitro group (C-4') and the imine carbon (C-2) are expected to be significantly deshielded. uin-malang.ac.id

Table 2: Predicted ¹H-NMR Chemical Shift Assignments

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -NH₂ | ~5.5 | Singlet (s) |

| Quinazolinone Ar-H (H5-H8) | 7.4 - 8.2 | Multiplet (m) |

| Nitrophenyl Ar-H (H2', H6') | Downfield region of Ar-H | Doublet (d) |

| Nitrophenyl Ar-H (H3', H5') | Upfield region of Ar-H | Doublet (d) |

Table 3: Predicted ¹³C-NMR Chemical Shift Assignments

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (C-4) | ~161.5 |

| C=N (C-2) | ~155 |

| C-8a | ~147 |

| C attached to NO₂ (C-4') | ~145-150 |

| Aromatic Carbons | 120 - 136 |

Mass Spectrometric Techniques for Structural Elucidation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule, thus confirming its identity and purity. rsc.org

For this compound (C₁₄H₁₀N₄O₃), the expected exact mass can be calculated. In HRMS analysis using electrospray ionization (ESI), the compound would likely be observed as a protonated molecular ion [M+H]⁺. rsc.org The measured mass-to-charge ratio (m/z) for this ion would be compared to the calculated theoretical value to confirm the elemental composition. The mass spectrum can also provide evidence of the compound's structure through characteristic fragmentation pathways, which may involve cleavage of the amino group, the nitrophenyl substituent, or fragmentation of the quinazolinone ring itself. derpharmachemica.com

Theoretical Spectroscopic Simulations and Validation

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool that complements experimental spectroscopic data. By calculating the optimized molecular geometry and harmonic vibrational frequencies, a theoretical vibrational spectrum can be generated. researchgate.net A common approach involves using the B3LYP functional with a basis set such as 6-31G* or higher. scispace.comresearchgate.net

The calculated vibrational wavenumbers are often systematically higher than the experimental values due to the harmonic approximation. Therefore, they are typically scaled using an appropriate scaling factor to improve the agreement with experimental FT-IR and FT-Raman data. researchgate.net A detailed assignment of the experimental vibrational bands can then be performed using the Potential Energy Distribution (PED) analysis, which describes the contribution of individual internal coordinates to each normal mode of vibration. scispace.com This combined experimental and theoretical approach allows for a confident and complete assignment of the vibrational spectrum. researchgate.net

In addition to vibrational frequencies, DFT calculations can also predict ¹H and ¹³C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. The calculated chemical shifts (referenced against a standard like tetramethylsilane, TMS) can be directly compared with the experimental NMR data. A strong correlation between the predicted and observed shifts provides robust validation for the proposed molecular structure. scispace.com Furthermore, these calculations can be used to investigate different possible conformations of the molecule, such as the rotational orientation of the nitrophenyl ring relative to the quinazolinone core, and to determine the lowest energy conformer, which is presumed to be the most populated state observed experimentally.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and the characteristics of electronic transitions. researchgate.net

For this compound, DFT calculations can be used to determine the energies and spatial distributions of the HOMO and LUMO. researchgate.net The HOMO is expected to be localized primarily on the electron-rich 3-amino-quinazolinone portion of the molecule, while the LUMO is anticipated to be concentrated on the electron-deficient 4-nitrophenyl ring due to the strong electron-withdrawing nature of the nitro group. thaiscience.info

The HOMO-LUMO energy gap is directly related to the electronic absorption properties of the molecule, which are measured by UV-Visible spectroscopy. A smaller energy gap generally corresponds to a longer wavelength (lower energy) absorption maximum. researchgate.net The primary electronic transition is typically from the HOMO to the LUMO, often characterized as a π → π* intramolecular charge transfer (ICT) transition. The presence of the nitro group is expected to significantly lower the LUMO energy, reduce the HOMO-LUMO gap, and cause a red-shift (bathochromic shift) in the absorption spectrum compared to the unsubstituted 2-phenyl analogue. materialsciencejournal.org

Mechanistic Investigations of Biological Activities of 3 Amino 2 4 Nitrophenyl Quinazolin 4 One and Its Derivatives

Molecular Mechanisms of Anticancer Activity

The anticancer properties of quinazolinone derivatives are well-documented, with several compounds in this class being investigated for their therapeutic potential. nih.govnih.gov The following subsections detail the specific molecular interactions and pathway modulations that have been attributed to the anticancer effects of 3-Amino-2-(4-nitrophenyl)quinazolin-4-one and its derivatives.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

The quinazoline (B50416) scaffold is a key feature of several potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, an enzyme often dysregulated in various cancers. nih.govhuji.ac.ilscispace.com While extensive research has been conducted on the broader quinazolinone class as EGFR inhibitors, specific inhibitory activity and detailed mechanistic studies for this compound are not extensively detailed in the currently available literature. However, studies on closely related 4-aminoquinazoline derivatives have demonstrated significant EGFR inhibitory potential. nih.govmdpi.com The general mechanism involves the quinazoline core mimicking the adenine (B156593) ring of ATP, thereby competing for the ATP-binding site within the EGFR kinase domain. huji.ac.il This competitive inhibition blocks the autophosphorylation of the receptor, subsequently inhibiting downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. nih.gov The nature and position of substituents on the quinazoline ring are critical for inhibitory potency and selectivity. huji.ac.il

Pathways Leading to Apoptosis Induction and Cell Cycle Arrest

Derivatives of this compound have been shown to induce programmed cell death (apoptosis) and halt the cell division cycle in cancer cells. For instance, novel 4-aminoquinazoline derivatives have been found to induce G1 phase cell cycle arrest and apoptosis through the mitochondrial-dependent pathway. nih.gov This is often linked to the inhibition of signaling pathways such as the PI3K/Akt pathway, which plays a central role in cell survival. nih.gov

Studies on other heterocyclic compounds containing a nitrophenyl group have also demonstrated the ability to induce cell cycle arrest and apoptosis. For example, certain isoquinoline (B145761) derivatives with a nitrophenyl substituent have been shown to cause cell cycle arrest at the G2/M phase and significantly increase apoptosis in liver cancer cell lines (HEPG2). researchgate.net Similarly, other research has highlighted that the introduction of specific chemical moieties to a core structure can lead to cell cycle arrest at different phases (G1, S, or G2/M) and induce apoptosis, suggesting that the substitution pattern on the quinazolinone ring of the target compound is likely to be a key determinant of its specific effects on the cell cycle and apoptosis. nih.govjmb.or.krfrontiersin.org

Table 1: Effects of Selected Heterocyclic Compounds on Cell Cycle and Apoptosis

| Compound Class | Cell Line | Effect | Reference |

| 4-Aminoquinazoline derivatives | HCT116 | G1 cell cycle arrest, mitochondrial-dependent apoptosis | nih.gov |

| Nitrophenyl-containing isoquinolines | HEPG2 | G2/M phase cell cycle arrest, 50-fold increase in apoptosis | researchgate.net |

| Fused chromenopyrimidines | MCF-7 | Cell cycle arrest and apoptosis induction | nih.gov |

Modulation of Autophagy Processes in Cancer Cells

Interaction with DNA Repair Enzymes (e.g., Poly (ADP-ribose) Polymerase)

Poly (ADP-ribose) Polymerase (PARP) is a family of enzymes critical for DNA repair. researchgate.net The inhibition of PARP is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. rsc.org The quinazolinone scaffold has been identified as a promising core structure for the development of PARP inhibitors. researchgate.netnih.gov For instance, certain 2-propanoyl-3H-quinazolin-4-one derivatives have been investigated as novel PARP-1 inhibitors. researchgate.net Furthermore, a series of quinazolinone derivatives were designed as bioisosteres of the phthalazinone core found in the known PARP inhibitor Olaparib, with some compounds showing comparable inhibitory activity. rsc.org These active quinazolinone-based PARP inhibitors were also found to induce cell cycle arrest at the G2/M phase and promote apoptosis in breast cancer cell lines. rsc.org While these findings highlight the potential of the quinazolinone class to interact with PARP, specific experimental data on the PARP inhibitory activity of this compound is not currently available.

Interference with Tubulin Polymerization

Tubulin is a protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. mdpi.com Disruption of tubulin polymerization is a well-established mechanism for anticancer drugs. Certain quinazolinone derivatives have been identified as inhibitors of tubulin polymerization. mdpi.comnih.gov For example, quinazolinone-amino acid hybrids have been shown to act as dual inhibitors of both EGFR kinase and tubulin polymerization. mdpi.com In one study, a specific fluoroquinazolinone derivative demonstrated potent inhibition of tubulin polymerization, which was proposed to be a key contributor to its high cytotoxic activity. mdpi.com These compounds often act at the colchicine (B1669291) binding site on tubulin, leading to the disruption of microtubule formation and subsequent cell cycle arrest in the G2/M phase. mdpi.comnih.govresearchgate.net While the quinazolinone scaffold shows promise in this area, direct experimental evidence of this compound interfering with tubulin polymerization has not been reported.

Basis of Antibacterial Activity

The quinazolinone ring system is a "privileged structure" in medicinal chemistry, exhibiting a wide array of biological activities, including antibacterial effects against various pathogenic strains. sapub.orghkbpublications.comresearchgate.neteco-vector.comnih.gov Derivatives of 3-amino-quinazolin-4-one have been synthesized and evaluated for their antimicrobial potential. hkbpublications.com For instance, new derivatives of 3-amino-2-methyl-quinazolin-4-one have demonstrated moderate to good in vitro antibacterial activity against Escherichia coli, Staphylococcus aureus, and Proteus mirabilis. sapub.orgresearchgate.net

The precise molecular mechanism underlying the antibacterial action of the quinazolinone class is not as well-defined as their anticancer mechanisms. However, it is generally believed that these compounds may interfere with essential bacterial cellular processes. The structural diversity of quinazolinone derivatives allows for a range of potential targets. For example, the conjugation of quinazolinone derivatives with silver nanoparticles has been shown to enhance their antibacterial activity against several multidrug-resistant bacteria, including Escherichia coli K1, Streptococcus pyogenes, and Klebsiella pneumoniae. nih.gov This suggests that the quinazolinone moiety may facilitate the delivery or interaction of the active agent with bacterial cells.

While the antibacterial potential of the broader class of 3-amino-quinazolin-4-ones is recognized, specific studies elucidating the detailed molecular basis of the antibacterial activity of this compound are limited. Further research is required to identify the specific bacterial targets and pathways that are inhibited by this particular compound.

Inhibition of Penicillin-Binding Proteins (PBP1, PBP2a) in Bacterial Strains

Derivatives of 4(3H)-quinazolinone have emerged as a novel class of non-β-lactam antibacterials that exert their effect by targeting penicillin-binding proteins (PBPs), crucial enzymes in bacterial cell wall biosynthesis. nih.govasm.org Research has shown that these compounds can inhibit PBP1 and PBP2a in Methicillin-resistant Staphylococcus aureus (MRSA). nih.govacs.org The resistance of MRSA to most β-lactam antibiotics is primarily due to the acquisition of PBP2a, which has a low affinity for these drugs. nih.govnih.gov

Quinazolinone derivatives have been identified to bind to an allosteric site on PBP2a, a site distinct from the active site where β-lactams bind. nih.govacs.orgnih.gov This allosteric binding induces a conformational change in the PBP2a enzyme, which leads to the opening of the active site. nih.gov This "unmasking" of the active site makes it susceptible to inhibition, and in some cases, can render the bacterium susceptible to traditional β-lactam antibiotics that were previously ineffective. nih.gov This unique mechanism of action, targeting an allosteric site to modulate PBP2a activity, represents a promising strategy to combat MRSA infections. nih.govnih.gov

Differential Activity Against Gram-Positive and Gram-Negative Organisms

The antibacterial spectrum of this compound and its derivatives is predominantly directed against Gram-positive bacteria, with particularly notable activity against Staphylococcus species. nih.gov Studies have demonstrated that these compounds exhibit potent activity against various strains of S. aureus, including strains resistant to vancomycin (B549263) and linezolid. nih.govacs.org

Conversely, quinazolinone derivatives generally show poor activity against Gram-negative organisms. nih.gov The complex outer membrane of Gram-negative bacteria often serves as a formidable barrier, preventing many antibacterial agents from reaching their intracellular or periplasmic targets. This inherent structural difference between Gram-positive and Gram-negative bacteria likely contributes to the observed differential activity of these quinazolinone compounds.

Minimum Inhibitory Concentrations (MICs) of a Lead Quinazolinone Derivative (Compound 27) Against Various Gram-Positive Bacteria

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| S. aureus ATCC 29213 | ≤0.5 |

| S. aureus (Vancomycin-Resistant) | ≤0.5 |

| S. aureus (Linezolid-Resistant) | ≤0.5 |

| E. faecalis (Vancomycin-Resistant) | ≥16 |

Mechanisms of Action Against Methicillin-Resistant Staphylococcus aureus (MRSA)

The primary mechanism of action of this compound derivatives against MRSA is the inhibition of cell wall biosynthesis through the targeting of PBP1 and, most critically, PBP2a. asm.org The expression of PBP2a, encoded by the mecA gene, is the hallmark of methicillin (B1676495) resistance in staphylococci. nih.gov PBP2a possesses a closed active-site conformation that prevents inhibition by β-lactam antibiotics. nih.gov

Quinazolinone compounds overcome this resistance by binding to an allosteric site on PBP2a, located approximately 60 Å from the active site. nih.govnih.gov This binding event triggers a conformational change that opens the active site, making it accessible for inhibition. nih.gov This allosteric modulation is a key feature of their anti-MRSA activity. Furthermore, the synergistic potential of these quinazolinones with β-lactam antibiotics has been explored. nih.gov By binding to the allosteric site of PBP2a, the quinazolinone can make the enzyme vulnerable to inhibition by a β-lactam that would otherwise be ineffective. nih.gov This combination can lead to a potent bactericidal effect against MRSA. nih.gov

Anti-Inflammatory Effects and Associated Molecular Targets

In addition to their antibacterial properties, derivatives of this compound have demonstrated significant anti-inflammatory activities. These effects are attributed to their ability to modulate the activity of key enzymes involved in the inflammatory cascade.

Phospholipase A2 (PLA2) Enzyme Inhibition

Certain 3-substituted benzylideneamino-2-(4-nitrophenyl)quinazolin-4(3H)-one derivatives have been identified as potential inhibitors of Phospholipase A2 (PLA2). nih.gov PLA2 enzymes are crucial in the inflammatory process as they catalyze the hydrolysis of phospholipids (B1166683) in cell membranes to release arachidonic acid. nih.gov Arachidonic acid is a precursor for the synthesis of various pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. By inhibiting PLA2, these quinazolinone derivatives can effectively block the initial step of the arachidonic acid cascade, thereby reducing the production of these inflammatory molecules. nih.gov

Neuropharmacological Mechanisms Exhibiting Anticonvulsant Activity

The quinazolinone scaffold is a well-established pharmacophore in the development of central nervous system (CNS) active agents, with many derivatives exhibiting anticonvulsant properties. The neuropharmacological mechanism underlying the anticonvulsant activity of this compound and its analogues is believed to involve the modulation of the gamma-aminobutyric acid (GABA) system. mdpi.comnih.gov

GABA is the primary inhibitory neurotransmitter in the CNS, and its receptor, the GABA-A receptor, is a key target for many anticonvulsant drugs. mdpi.com Quinazolinone derivatives are suggested to act as positive allosteric modulators of the GABA-A receptor. mdpi.com This means they bind to a site on the receptor that is different from the GABA binding site and enhance the effect of GABA. This enhanced GABAergic inhibition leads to a hyperpolarization of the neuronal membrane, making it more difficult for neurons to fire, thereby reducing the likelihood of seizure activity. Structural activity relationship studies have indicated that the quinazolin-4(3H)-one moiety acts as a hydrophobic domain, with the nitrogen at position 1 (N1) acting as an electron donor and the carbonyl group serving as a hydrogen bonding site, all of which are important for binding to the GABA-A receptor. mdpi.com

Antimycobacterial Mechanisms in Antitubercular Activity

The quinazolinone scaffold is a recurring motif in compounds exhibiting a wide spectrum of pharmacological activities, including antitubercular effects. While specific mechanistic studies on this compound are not extensively detailed in publicly available research, the broader class of quinazolinone derivatives has been the subject of investigations against Mycobacterium tuberculosis. These studies provide a foundational understanding of the potential mechanisms through which this compound class may exert its antimycobacterial action.

Research into various quinazolinone derivatives suggests that their antitubercular activity can arise from the inhibition of essential mycobacterial enzymes. The structural diversity within this class allows for interaction with multiple targets within the bacterial cell. For instance, some quinazolinone analogs have been found to interfere with cell wall synthesis, a critical pathway for mycobacterial survival and a well-established target for antitubercular drugs.

Furthermore, the presence of the nitro group on the phenyl ring of this compound is of particular interest. Nitro-containing compounds are a known class of antimycobacterial agents that often act as prodrugs. These compounds are typically activated by mycobacterial enzymes, such as nitroreductases, to generate reactive nitrogen species. These reactive species can then induce widespread cellular damage by targeting various macromolecules, including proteins, lipids, and DNA, ultimately leading to bacterial cell death. This bioactivation is a key mechanism for other nitro-aromatic drugs used in the treatment of tuberculosis.

While direct evidence for the specific molecular targets of this compound is yet to be fully elucidated, the existing body of research on related compounds points towards a multifactorial mechanism of action that may involve enzyme inhibition and/or bioactivation to cytotoxic intermediates.

| Derivative Class | Potential Antitubercular Mechanism | Key Structural Feature |

| Quinazolinones | Inhibition of essential enzymes (e.g., involved in cell wall synthesis) | Quinazolinone scaffold |

| Nitro-aromatic compounds | Prodrug activation by nitroreductases, generation of reactive nitrogen species, subsequent damage to cellular macromolecules | Nitro group |

Antiviral Mechanisms of Action

Quinazolinone derivatives have emerged as a promising scaffold in the development of antiviral agents, with activity reported against a range of viruses. The specific compound, this compound, has been noted for its potential antiviral properties, particularly against the Hepatitis C Virus (HCV). While detailed mechanistic insights for this specific compound are emerging, the broader antiviral activities of the quinazolinone class provide a framework for understanding its potential modes of action against various viral targets.

The COVID-19 pandemic spurred intensive research into antiviral compounds, with the SARS-CoV-2 main protease (Mpro) being a primary target for drug development. Quinazolinone-based compounds have been investigated as potential non-covalent inhibitors of this crucial viral enzyme. Mpro plays a vital role in the viral replication cycle by cleaving the viral polyproteins into functional proteins. Inhibition of Mpro effectively halts viral replication. While studies have focused on the broader quinazolinone scaffold, the potential for this compound to interact with key residues in the active site of Mpro remains an area of active investigation. The structural features of the quinazolinone ring and its substituents could facilitate binding to the enzyme's catalytic dyad, thereby inhibiting its function.

The HIV-1 capsid is a critical structural component of the virus that plays a multifaceted role throughout the viral lifecycle, including reverse transcription, nuclear import, and uncoating. The dynamic processes of capsid assembly and disassembly are attractive targets for antiviral therapy. Small molecules that can modulate these processes can effectively disrupt viral replication. The quinazolinone scaffold has been identified as a promising chemotype for the development of HIV-1 capsid modulators. These compounds can bind to the capsid protein (CA), either promoting premature disassembly or stabilizing the capsid to prevent uncoating, thereby arresting the infection process. While specific studies on this compound are limited, its structural similarity to other known quinazolinone-based capsid modulators suggests it may exert its anti-HIV activity through a similar mechanism.

| Virus | Potential Target | Mechanism of Action |

| Hepatitis C Virus (HCV) | Viral replication machinery | Inhibition of viral replication |

| SARS-CoV-2 | Main Protease (Mpro) | Non-covalent inhibition of the enzyme's catalytic activity |

| HIV-1 | Capsid Protein (CA) | Modulation of capsid assembly and disassembly dynamics |

Photophysical Properties and DNA Photo-Cleavage Mechanisms

The photophysical properties of quinazolinone derivatives, particularly those bearing a nitro group, have garnered scientific interest due to their potential applications in photochemotherapy. These compounds can absorb light energy and subsequently induce chemical reactions, such as the cleavage of DNA, which can be harnessed for therapeutic purposes.

The presence of the 4-nitrophenyl group in this compound is significant in this context. Upon absorption of ultraviolet (UV) radiation, nitro-aromatic compounds can be excited to a higher energy state. This excited state can then participate in various photochemical reactions. One proposed mechanism for DNA photo-cleavage by such compounds involves the generation of reactive oxygen species (ROS). The excited quinazolinone derivative can transfer its energy to molecular oxygen, leading to the formation of singlet oxygen or other ROS, which can then damage DNA through oxidation of its bases or the sugar-phosphate backbone.

Alternatively, a more direct mechanism may be at play. The excited state of the nitro-substituted quinazolinone could directly interact with the DNA molecule, leading to strand scission through a radical-mediated process. Studies on structurally similar compounds, such as 3-amino-2-methyl-6-nitroquinazolin-4(3H)-one, have demonstrated their ability to induce DNA cleavage upon UVA and UVB irradiation. This activity is attributed to the presence of the nitro group, which is crucial for the photo-induced reactivity. The efficiency of DNA photo-cleavage can be influenced by the position of the nitro group on the aromatic ring and other substituents on the quinazolinone scaffold.

| Property | Description | Potential Mechanism |

| Photophysical Property | Absorption of UV radiation leading to an excited state | The nitro-aromatic system facilitates photo-excitation |

| DNA Photo-Cleavage | Induction of DNA strand breaks upon irradiation | Generation of reactive oxygen species (ROS) or direct radical-mediated interaction with DNA |

Structure Activity Relationship Sar Studies for Optimized 3 Amino 2 4 Nitrophenyl Quinazolin 4 One Derivatives

Correlating Substituent Variations on the Quinazolinone Core with Biological Activity

The biological activity of 3-amino-2-(4-nitrophenyl)quinazolin-4-one derivatives is highly dependent on the nature and position of substituents on the core quinazolinone structure. Research has shown that even minor modifications can lead to significant changes in activity.

The substituent at the 2-position of the quinazolinone ring plays a pivotal role in determining the biological activity of the compound. The presence of an aryl group, such as the 4-nitrophenyl moiety, is a common feature in many biologically active quinazolinones. The electronic properties and steric bulk of this group can influence how the molecule interacts with its biological target.

| Compound ID | R (Substituent at position 2) | Biological Activity |

| Parent | 4-Nitrophenyl | Baseline Activity |

| Analog 1 | Phenyl | Altered Activity |

| Analog 2 | 4-Chlorophenyl | Potentially Enhanced or Reduced Activity |

| Analog 3 | 4-Methoxyphenyl | Potentially Enhanced or Reduced Activity |

This table illustrates the potential impact of modifying the substituent at the 2-position, based on general SAR principles for quinazolinones.

The 3-amino group is a key site for structural modification to generate a diverse library of derivatives with a wide range of pharmacological activities. One of the most common modifications is the condensation of the 3-amino group with various aldehydes or ketones to form Schiff bases (imines). This transformation not only alters the steric and electronic properties of the molecule but also introduces new pharmacophoric features.

Schiff bases derived from 3-amino-2-substituted quinazolin-4-ones have demonstrated significant antibacterial, antifungal, anti-inflammatory, and antioxidant activities. For example, a series of 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones were synthesized and evaluated for their antibacterial activity. The results indicated that the nature of the substituent on the arylidene moiety had a profound effect on the antibacterial potency. This suggests that for this compound, converting the amino group to various Schiff bases could be a promising strategy to enhance its biological profile. nih.gov

Furthermore, the 3-amino group can be a part of a larger, annulated ring system, which can impose conformational constraints on the molecule and introduce new interaction points with biological targets.

| Modification of 3-Amino Group | Resulting Derivative | Potential Biological Activities |

| Condensation with Benzaldehyde | Schiff Base (imine) | Antibacterial, Antifungal, Anti-inflammatory |

| Condensation with Salicylaldehyde | Schiff Base with hydroxyl group | Enhanced chelating and antioxidant properties |

| Annulation with a heterocyclic ring | Fused-ring system | Potentially novel pharmacological profile |

This table provides examples of how modifications to the 3-amino group can lead to derivatives with diverse biological activities.

Substituents on the fused phenyl ring of the quinazolinone core also play a crucial role in modulating biological activity. The introduction of various functional groups, such as halogens, alkyl groups, or methoxy (B1213986) groups, can influence the lipophilicity, electronic properties, and metabolic stability of the molecule.

For instance, in a study of Schiff's bases of quinazolinone derivatives, it was found that compounds with electron-donating moieties like hydroxyl (-OH) and methoxy (-OCH₃) exhibited excellent antioxidant properties. nih.gov Conversely, derivatives bearing electron-withdrawing groups such as chloro (-Cl) and nitro (-NO₂) showed potent anti-inflammatory activity. nih.gov This highlights a clear structure-activity relationship where the electronic nature of the substituent on the phenyl ring can direct the pharmacological effect of the molecule.

| Substituent on Phenyl Ring | Position | Electronic Effect | Potential Impact on Biological Activity |

| Chloro (-Cl) | 6 or 7 | Electron-withdrawing | Enhanced anti-inflammatory activity |

| Methoxy (-OCH₃) | 6 or 7 | Electron-donating | Enhanced antioxidant activity |

| Methyl (-CH₃) | 6 or 7 | Electron-donating | Modulation of lipophilicity and activity |

| Bromo (-Br) | 6 | Electron-withdrawing | Potential enhancement of various activities |

This table summarizes the influence of different substituents on the phenyl ring of the quinazolinone core on the potential biological activities of the derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of newly designed molecules, thereby saving time and resources in the drug discovery process.

The foundation of a QSAR model lies in the selection and calculation of molecular descriptors. These are numerical values that represent different aspects of a molecule's structure and properties. For quinazolinone derivatives, a variety of descriptors are typically employed to capture the structural features relevant to their biological activity. These can be broadly categorized as:

Constitutional Descriptors: These describe the basic molecular composition, such as molecular weight and atom counts.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity.

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide information about the electronic properties of the molecule, such as HOMO and LUMO energies, and charge distributions.

Physicochemical Descriptors: These relate to properties like lipophilicity (logP) and polarizability.

In the context of 3D-QSAR studies like CoMFA and CoMSIA, the descriptors are steric and electrostatic fields, and in the case of CoMSIA, also hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

Once the molecular descriptors are calculated, various statistical methods are used to develop a predictive model. For 3D-QSAR studies of quinazolinone derivatives, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used techniques.

CoMFA models correlate the biological activity of a set of aligned molecules with their steric and electrostatic fields. The output of a CoMFA analysis is often visualized as contour maps, which indicate regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity.

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often leads to more robust and predictive models.

For instance, 3D-QSAR studies on anticonvulsant enaminones, which share some structural similarities with the target compound, have demonstrated the utility of CoMFA and CoMSIA. In one such study, a CoMSIA model with steric, electrostatic, hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields yielded a highly significant cross-validated q² of 0.698 and a non-cross-validated r² of 0.991, indicating a reliable predictive model. nih.gov The relative contributions of the steric and electrostatic fields in the CoMFA model were 57.1% and 42.9%, respectively, suggesting that steric properties had a greater impact on the anticonvulsant activity. nih.gov

Genetic Algorithm-Partial Least Squares (GA-PLS) is another powerful technique used in QSAR, where a genetic algorithm is used to select the most relevant descriptors from a large pool, and then PLS is used to build the regression model.

| QSAR Model | Statistical Parameter | Value | Interpretation |

| CoMFA | q² (cross-validated r²) | 0.558 | Good predictive ability |

| r² (non-cross-validated) | - | - | |

| CoMSIA | q² (cross-validated r²) | 0.698 | Excellent predictive ability |

| r² (non-cross-validated) | 0.991 | High correlation between predicted and actual activity |

This table presents example statistical data from a 3D-QSAR study on anticonvulsant enaminones, illustrating the predictive power of CoMFA and CoMSIA models. nih.gov

By applying these QSAR methodologies to a series of this compound derivatives with known biological activities, it would be possible to develop predictive models that can guide the design of new, more potent analogues.

Validation of QSAR Models for Designing Novel Analogues

The development of a Quantitative Structure-Activity Relationship (QSAR) model is a crucial step in modern drug design, providing a mathematical correlation between the chemical structure and biological activity of a series of compounds. However, for a QSAR model to be a reliable predictive tool for designing novel analogues of this compound, it must undergo rigorous validation to assess its robustness, stability, and predictive power. researchgate.netnih.gov The validation process is generally categorized into internal and external validation strategies, as stipulated by the Organisation for Economic Co-operation and Development (OECD) principles for QSAR model validation. basicmedicalkey.comnih.gov

Internal Validation:

Internal validation assesses the stability and robustness of the QSAR model using the initial dataset that was used to create it (the training set). basicmedicalkey.comacs.org The primary objective is to ensure the model is not a result of a chance correlation and has good fitting ability. researchgate.net The most common method for internal validation is cross-validation.

One widely used technique is the Leave-One-Out (LOO) cross-validation. In this process, one compound is removed from the training set, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated until every compound has been left out once. The predictive ability of the model is then quantified by the cross-validation correlation coefficient (q² or Q²). A high q² value (typically > 0.5) indicates good internal predictive power. nih.gov For instance, in a QSAR study on quinazolinone derivatives, a robust model would be expected to meet a q² threshold of > 0.5. nih.gov

Another internal validation method is Y-randomization or response scrambling. The biological activity data (Y-variable) is randomly shuffled, and a new QSAR model is developed using the original independent variables (descriptors). This process is repeated multiple times. A valid model should have significantly lower R² and q² values for the scrambled models compared to the original model, demonstrating that the original correlation is not due to chance. uniroma1.itnih.gov

External Validation:

External validation is the most critical test of a QSAR model's utility, as it evaluates its ability to predict the activity of new, untested compounds. basicmedicalkey.com This process involves using a "test set" of compounds that were not included in the development of the model. basicmedicalkey.com The dataset is initially split into a larger training set to build the model and a smaller test set (typically 20-30% of the total compounds) to validate it. uniroma1.it

The predictive performance is assessed by calculating the predicted R² (R²pred), which measures the correlation between the observed and predicted activities for the test set compounds. A high R²pred value (often > 0.6) is considered indicative of a model with strong predictive capability. uniroma1.itnih.gov For example, a QSAR model developed for a series of quinazolin-4(3H)-one derivatives was considered highly predictive based on its excellent statistical parameters, including an R²pred of 0.7907. nih.govresearchgate.net

Several statistical metrics are employed to rigorously assess the external predictive power of a model. These metrics provide a more nuanced view than R²pred alone.

Interactive Data Table: Key Statistical Parameters for QSAR Model Validation

| Parameter | Symbol | Typical Acceptable Value | Description |

| Coefficient of Determination | R² | > 0.6 | Measures the goodness-of-fit of the model to the training set data. uniroma1.it |

| Cross-validated R² (LOO) | q² or Q² | > 0.5 | Assesses the internal predictive ability and robustness of the model. nih.gov |

| Predicted R² for External Test Set | R²pred | > 0.6 | Measures the model's ability to predict the activity of an external set of compounds. uniroma1.it |

| Root Mean Square Error | RMSE | Low value | Represents the standard deviation of the prediction errors. |

| F-test value | F | High value | Indicates the statistical significance of the model. |

Applicability Domain (AD):

A crucial component of model validation is defining its Applicability Domain (AD). basicmedicalkey.com The AD specifies the chemical space, in terms of descriptors and structures, for which the model can make reliable predictions. basicmedicalkey.com It ensures that the model is not used to make predictions for compounds that are structurally very different from those in the training set, a process known as extrapolation, which can be unreliable. basicmedicalkey.com Defining the AD is a core OECD principle and is essential for the confident application of a QSAR model in the design of new analogues. basicmedicalkey.com

Principles of Ligand-Based and Structure-Based Drug Design Derived from SAR

The Structure-Activity Relationship (SAR) data generated from studying derivatives of this compound provides the fundamental knowledge required to guide both ligand-based and structure-based drug design strategies. These two computational approaches are complementary and are pivotal in the rational design of more potent and selective therapeutic agents.

Ligand-Based Drug Design (LBDD):

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules (ligands) with known activities is available. fiveable.me This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. The SAR data is used to build a model that defines the essential structural features required for activity.

Pharmacophore Modeling: A key LBDD technique is the development of a pharmacophore model. This model is an abstract representation of the key steric and electronic features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are essential for a ligand to interact with its target and elicit a biological response. mdpi.com By analyzing the SAR of active quinazolinone derivatives, researchers can identify the common chemical features present in the most potent compounds. This pharmacophore model then serves as a 3D query to screen large virtual compound libraries to identify new, structurally diverse molecules that match the model and are therefore likely to be active. nih.gov

Quantitative Structure-Activity Relationships (QSAR): As discussed previously, QSAR models are a cornerstone of LBDD. fiveable.me They mathematically correlate variations in the structural properties of compounds with changes in their biological activity. The insights from SAR studies—such as the observation that a particular substituent at a specific position increases potency—are quantified and generalized in a QSAR model. This model can then be used to predict the activity of virtual or yet-to-be-synthesized analogues, prioritizing the most promising candidates for synthesis and testing. frontiersin.orgnih.gov

Structure-Based Drug Design (SBDD):

Structure-based drug design is utilized when the 3D structure of the biological target (e.g., an enzyme or receptor), typically determined through X-ray crystallography or NMR spectroscopy, is available. saromics.com SBDD aims to design novel ligands by understanding and exploiting the specific interactions between the ligand and the target's binding site.

Molecular Docking: This is a primary tool in SBDD. It involves computationally placing a ligand into the binding site of a target protein and evaluating the feasibility of the binding pose. nih.gov SAR data is invaluable in this context. For instance, if SAR studies reveal that adding a hydroxyl group at a certain position on the quinazolinone scaffold enhances activity, docking studies can be used to rationalize this finding by showing that the hydroxyl group forms a critical hydrogen bond with a specific amino acid residue in the binding pocket. This understanding allows for the rational design of new derivatives with optimized interactions. For example, docking studies with quinazolinone derivatives targeting the Epidermal Growth Factor Receptor (EGFR) have been used to understand their binding modes and guide the design of more potent inhibitors. nih.gov

Fragment-Based Drug Design (FBDD): SBDD also encompasses techniques like FBDD. Here, small chemical fragments are screened for their ability to bind to the target protein. saromics.com Once a fragment that binds is identified, the SAR knowledge of the quinazolinone scaffold can guide the "growing" or "linking" of these fragments into a more potent, lead-like molecule that makes optimal interactions within the binding site. saromics.com The co-crystal structure of a quinazolinone derivative bound to its target can provide a detailed roadmap for this optimization process, revealing key interaction points and guiding further chemical modifications. nih.gov

Computational Chemistry and Molecular Modeling for Rational Design of 3 Amino 2 4 Nitrophenyl Quinazolin 4 One Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). This technique is crucial for understanding the binding modes of 3-Amino-2-(4-nitrophenyl)quinazolin-4-one derivatives and elucidating the structural basis of their biological activity.

Molecular docking simulations have been extensively used to evaluate the binding potential of quinazolinone derivatives against a range of therapeutically relevant proteins. The primary goal is to identify the most stable binding pose of the ligand within the active site of the target and to estimate its binding affinity, often represented by a docking score.

EGFR and Tyrosine Kinases: The quinazolinone scaffold is a well-established pharmacophore in the design of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. researchgate.netnih.gov Docking studies on novel 2,3-disubstituted quinazolin-4(3H)-one derivatives have revealed their potential to act as ATP-competitive inhibitors against EGFR kinase enzymes. nih.gov For instance, simulations have shown that these compounds can fit into the ATP binding pocket of the EGFR kinase domain, a mode of action shared by approved drugs like gefitinib (B1684475) and erlotinib. ijcce.ac.irmdpi.com The docking scores for some quinazolinone derivatives against the EGFR kinase domain have been found to be comparable to or even better than reference inhibitors, indicating strong binding potential. researchgate.netmanipal.edu

SARS-CoV-2 Proteins: In the context of the COVID-19 pandemic, the main protease (Mpro or 3CLpro) and spike protein of SARS-CoV-2 have become critical targets for antiviral drug design. rjptonline.orgwjpls.org A study on quinazolinone-peptido-nitrophenyl derivatives demonstrated their potential as inhibitors of the SARS-CoV-2 Mpro. nih.govnih.gov Molecular docking revealed that these compounds bind within a cavity similar to that occupied by the known Mpro inhibitor GC376. nih.govnih.gov Docking studies of various pyrazolone-fused quinazolin-4-one derivatives against SARS-CoV-2 Mpro (PDB ID: 6M2N) and Spike Protein (PDB ID: 6VW1) have yielded excellent binding affinity values, with docking scores ranging from -8.2 kcal/mol to -9.5 kcal/mol. rjptonline.org

Other Viral Targets: The specific compound, this compound, was investigated for its antiviral activity, with docking studies predicting its binding to the hepatitis C virus (HCV) NS5b polymerase. google.com These simulations are designed to predict how small molecules bind to a receptor of a known 3D structure, providing a basis for their potential therapeutic effect. google.com

| Compound Class | Target Protein | Protein Data Bank (PDB) ID | Reported Docking Score / Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|

| Pyrazolone fused quinazolin-4-one derivatives | SARS-CoV-2 Main Protease (Mpro) | 6M2N | -9.5 | rjptonline.org |

| Pyrazolone fused quinazolin-4-one derivatives | SARS-CoV-2 Spike Protein | 6VW1 | -8.6 | rjptonline.org |

| Quinazolin-4-one derivatives | SARS-CoV 3CL Protease | 6M2N | -8.3 to -8.8 | wjpls.org |

| Designed Quinazolin-4(3H)-one Analogs | EGFR | Not Specified | -171.379 to -179.138 (arbitrary units) | researchgate.net |

| Quinazolinone-Amino Acid Hybrids | EGFR | 1M17 | -8.15 to -10.02 | mdpi.com |

A key outcome of molecular docking is the detailed visualization of interactions between the ligand and the amino acid residues within the target's binding site. This information is vital for understanding the molecular basis of binding and for designing derivatives with improved affinity and selectivity.

For SARS-CoV-2 Mpro , docking studies of quinazolinone-peptido-nitrophenyl derivatives identified several key amino acid residues in the active site that are involved in binding. These include His41, Cys44, Leu141, Asn142, Gly143, Ser144, Cys145, His163, His164, Met165, Glu166, Arg188, and Gln189. nih.govmdpi.com The interactions with catalytically important residues like His41 and Cys145 are particularly significant.

In the case of EGFR , the binding of quinazolinone derivatives is often stabilized by hydrogen bonds and hydrophobic interactions. nih.gov The two nitrogen atoms of the quinazoline (B50416) ring are frequently observed forming hydrogen bonds with residues in the ATP binding site. researchgate.net Specifically, interactions with residues such as Asp776 and Cys773 have been noted for certain derivatives, contributing to their potent inhibitory activity. researchgate.net

For the HCV NS5b polymerase , docking of this compound revealed hydrogen bond formation with a number of residues, including Lys141, Asp225, Thr287, Asn291, Cys316, Asp318, Cys366, Ser368, Arg386, Asn411, Tyr415, and Tyr448. google.com These interactions define the binding mode and provide a rationale for the compound's observed antiviral effects. google.com

Molecular Dynamics (MD) Simulations for Dynamic Binding Behavior

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, accounting for the flexibility of both the ligand and the protein over time. This approach provides deeper insights into the stability of the complex and allows for more accurate energy calculations.

MD simulations are used to assess the stability of a ligand-protein complex by monitoring its structural changes over a specific period, typically nanoseconds. Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to analyze the system's dynamics.

Root Mean Square Fluctuation (RMSF): The RMSF is calculated for each amino acid residue to identify regions of the protein that exhibit significant flexibility or conformational changes upon ligand binding. RMSF profiles can highlight the dynamic behavior of residues within the binding pocket, providing insights into the interaction dynamics of the derivative across multiple targets. researchgate.net These simulations have been crucial in confirming the thermodynamic stability of quinazoline derivatives at their target sites. nih.gov

MD simulations provide the necessary trajectories to calculate the binding free energy of a ligand-protein complex, which is a more accurate predictor of binding affinity than docking scores alone. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly employed for this purpose.

These methods calculate the free energy of binding by combining molecular mechanics energy terms with solvation free energies. The MM/GBSA method, for example, has been used to analyze hits generated from virtual screening workflows for quinazoline-based acetylcholinesterase inhibitors, helping to identify the most promising candidates for further evaluation. nih.gov This energetic analysis provides a quantitative measure of the ligand's affinity and helps to refine the selection of compounds for synthesis and biological testing.

Pharmacophore Modeling and Virtual Screening Methodologies

Pharmacophore modeling and virtual screening are powerful computational strategies for identifying novel chemical entities with desired biological activity.

A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific target. These models can be generated based on the structure of a known ligand-protein complex (structure-based) or from a set of known active molecules (ligand-based). nih.gov

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. nih.govnih.gov This allows for the rapid filtering of millions of molecules to identify those that match the pharmacophore and are therefore likely to be active. For instance, a validated pharmacophore model for quinazoline-based inhibitors was used to screen the ASINEX database, leading to the identification of several potential hits. nih.gov This approach, often combined with subsequent molecular docking and MD simulations, streamlines the discovery of new lead compounds, including novel quinazolinone derivatives for various targets such as EGFR and antitubercular agents. unar.ac.idrasayanjournal.co.innih.gov

Derivation of Ligand-Based and Structure-Based Pharmacophores

Pharmacophore modeling is a cornerstone of rational drug design, enabling the identification of essential structural features required for biological activity. Both ligand-based and structure-based approaches are employed to develop pharmacophore models for quinazolinone derivatives.

Ligand-Based Pharmacophore Modeling: This approach is utilized when the three-dimensional structure of the biological target is unknown. It involves the superposition of a set of active molecules to identify common chemical features that are crucial for their bioactivity. For quinazolinone derivatives, ligand-based pharmacophore models have been successfully generated to delineate the key features for various activities, including as acetylcholinesterase inhibitors. nih.gov A typical pharmacophore model for quinazolinone derivatives might include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (RA). For this compound, a hypothetical pharmacophore model would likely feature:

A hydrogen bond acceptor feature associated with the carbonyl group at position 4.

A hydrogen bond donor feature from the amino group at position 3.

An aromatic ring feature corresponding to the quinazoline core.

An additional aromatic ring and a hydrogen bond acceptor feature from the 4-nitrophenyl group.

Structure-Based Pharmacophore Modeling: When the crystal structure of the target protein is available, a structure-based pharmacophore can be derived. This method involves analyzing the key interactions between the ligand and the amino acid residues in the active site of the protein. For quinazolinone derivatives targeting enzymes like epidermal growth factor receptor (EGFR), structure-based pharmacophores have been developed to guide the design of more potent inhibitors. frontiersin.org These models often include features representing hydrogen bonds with specific residues, hydrophobic interactions, and π-π stacking interactions.

A representative pharmacophore model for a quinazolinone derivative is presented in the table below, highlighting the essential features for its biological activity.

| Pharmacophore Feature | Description |

| Hydrogen Bond Acceptor (HBA) | Interacts with hydrogen bond donor groups on the receptor. |

| Hydrogen Bond Donor (HBD) | Interacts with hydrogen bond acceptor groups on the receptor. |

| Hydrophobic (HY) | Represents non-polar regions of the molecule that interact with hydrophobic pockets in the receptor. |

| Aromatic Ring (RA) | Facilitates π-π stacking interactions with aromatic residues in the receptor active site. |

High-Throughput Virtual Screening of Chemical Databases

High-throughput virtual screening (HTVS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This method is often employed in the early stages of drug discovery to narrow down the number of compounds for experimental testing.

The virtual screening workflow for quinazolinone derivatives typically involves several steps:

Database Preparation: Large chemical databases such as eMolecules, ZINC, or PubChem are prepared for screening. frontiersin.orgnih.gov This involves generating 3D conformers for each molecule and assigning appropriate chemical properties.

Pharmacophore-Based Screening: The generated pharmacophore model is used as a 3D query to rapidly filter the chemical databases. Only molecules that match the pharmacophoric features are retained.

Molecular Docking: The hits from the pharmacophore screening are then subjected to molecular docking studies to predict their binding orientation and affinity within the active site of the target protein. nih.gov

ADMET Prediction: The pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity) of the top-ranked compounds are predicted to assess their drug-likeness. frontiersin.org

Recent studies have successfully utilized virtual screening to identify novel quinazolinone-based inhibitors for targets such as EGFR and acetylcholinesterase. nih.govfrontiersin.org The hits from these screenings have shown promising in vitro activities, demonstrating the utility of this approach.

| Virtual Screening Stage | Purpose | Representative Software/Tools |

| Database Preparation | Generation of 3D conformers and assignment of chemical properties. | OpenEye Omega, LigPrep |